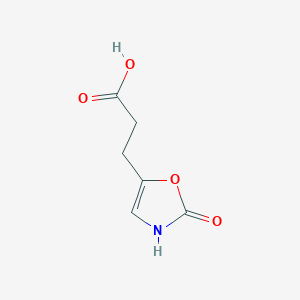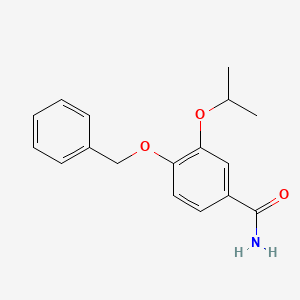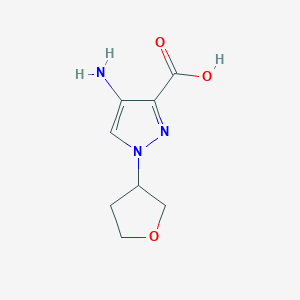
3-(2-Oxo-2,3-dihydrooxazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-2,3-dihydrooxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C6H7NO4 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2,3-dihydrooxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-hydroxyacetic acid with acetic anhydride, leading to the formation of the oxazole ring. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2,3-dihydrooxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
3-(2-Oxo-2,3-dihydrooxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2,3-dihydrooxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) with a similar oxazole structure.
2-Oxazolepropanoic acid: Another oxazole derivative with comparable chemical properties.
Uniqueness
3-(2-Oxo-2,3-dihydrooxazol-5-yl)propanoic acid is unique due to its specific structural features and the resulting chemical reactivity. Its combination of an oxazole ring with a propanoic acid side chain provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C6H7NO4 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
3-(2-oxo-3H-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO4/c8-5(9)2-1-4-3-7-6(10)11-4/h3H,1-2H2,(H,7,10)(H,8,9) |
InChI Key |
KIYPSXIWLQTQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=O)N1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid](/img/structure/B13342596.png)


![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)


![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B13342634.png)
![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)

